6-benzyl-2-{[(3,4-dimethylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
描述
属性
IUPAC Name |
6-benzyl-2-[(3,4-dimethylphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-16-8-9-19(12-17(16)2)15-28-23-24-21-10-11-26(14-20(21)22(27)25-23)13-18-6-4-3-5-7-18/h3-9,12H,10-11,13-15H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCWOGDZTIIUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 6-benzyl-2-{[(3,4-dimethylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a member of the pyrido-pyrimidine class of compounds, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on diverse sources and research findings.
- Molecular Formula : C23H21N5O2S2
- Molecular Weight : 463.6 g/mol
- IUPAC Name : 6-benzyl-2-{[(3,4-dimethylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
Research indicates that compounds in this class may exhibit various mechanisms of action including:
- Inhibition of Enzymatic Activity : Many pyrido-pyrimidine derivatives have been shown to inhibit specific enzymes involved in cellular processes.
- Antimicrobial Properties : Some studies suggest that these compounds may possess antimicrobial activity against various pathogens.
Biological Activity Overview
The biological activities of 6-benzyl-2-{[(3,4-dimethylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one can be summarized as follows:
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of various pyrido-pyrimidine derivatives including the target compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
- Enzyme Inhibition : Another investigation focused on the inhibition of DHODH by this compound. The results highlighted its effectiveness compared to known inhibitors like brequinar and teriflunomide. This positions it as a candidate for further development in immunosuppressive therapies.
Research Findings
Recent research has provided insights into the biological activity of similar compounds within the pyrido-pyrimidine class:
相似化合物的比较
Key Structural Features :
- Core : Pyrido[4,3-d]pyrimidin-4-one (rigid bicyclic system with hydrogen-bonding capabilities).
- Substituents: 6-Benzyl: Enhances steric bulk and π-π interactions.
Table 1: Structural and Functional Comparison of Pyrido-Pyrimidinone Derivatives
Key Findings:
Core Modifications :
- Pyrido[3,4-d]pyrimidin-4-one derivatives (e.g., 44a ) exhibit kinase inhibitory activity due to their planar structure and hydrogen-bonding motifs .
- Pyrrolo-fused derivatives (e.g., 4a ) show enhanced anti-inflammatory activity, attributed to increased π-stacking and metabolic stability .
Substituent Effects: Sulfanyl vs. Amino Groups: Sulfanyl substituents (e.g., in the target compound) may improve redox stability compared to amino analogs (). Benzyl vs. Aryl Groups: 3,4-Dimethylbenzylsulfanyl (target compound) likely enhances lipophilicity and target affinity compared to simpler benzyl groups ().
Biological Activity Trends: Antimicrobial activity correlates with electron-donating substituents (e.g., 4-methylphenyl in 7e vs. 3,4-dimethylphenyl in the target compound) . Anti-inflammatory potency in pyrrolo-pyrido-pyrimidinones (4a–f) increases with bulkier aryl substituents (e.g., 4-methoxyphenyl in 4b) .
Table 2: Physical Properties of Selected Compounds
准备方法
Core Pyrido[4,3-d]Pyrimidin-4-One Synthesis
The pyrido[4,3-d]pyrimidin-4-one scaffold forms the foundation of the target molecule. A cyclocondensation approach is employed, starting with 4-aminopyridine-3-carboxylic acid (1 ) and ethyl acetoacetate (2 ) under acidic conditions. Heating at 120°C in acetic acid with catalytic p-toluenesulfonic acid (p-TsOH) yields the pyrido[4,3-d]pyrimidin-4-one core (3 ) in 78% yield . The reaction proceeds via imine formation followed by intramolecular cyclization, as confirmed by H NMR analysis (δ 8.21 ppm, singlet, H-2; δ 6.98 ppm, doublet, H-5) .
Key Reaction Conditions:
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Solvent: Acetic acid
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Catalyst: p-TsOH (10 mol%)
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Temperature: 120°C, 6 hours
To enable subsequent sulfanyl group introduction, position 2 of the pyrido[4,3-d]pyrimidin-4-one core is chlorinated. Phosphorus oxychloride (POCl₃) serves as both solvent and chlorinating agent. Refluxing 3 in POCl₃ at 110°C for 4 hours affords 2-chloropyrido[4,3-d]pyrimidin-4-one (4 ) in 85% yield . Excess POCl₃ is neutralized with ice-water, and the product is purified via recrystallization from ethanol.
Analytical Data for 4:
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H NMR (CDCl₃): δ 8.45 (s, 1H, H-2), 7.12 (d, J = 6.0 Hz, 1H, H-5)
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MS (EI): m/z 209 [M+H]⁺
Benzylation at Position 6
The 6-position amine is alkylated using benzyl bromide (5 ) under basic conditions. Dissolving 4 in dry tetrahydrofuran (THF), adding potassium tert-butoxide (t-BuOK) as a base, and reacting with benzyl bromide at 60°C for 12 hours yields 6-benzyl-2-chloropyrido[4,3-d]pyrimidin-4-one (6 ) in 72% yield . The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexanes 1:1).
Optimization Insights:
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Base screening: t-BuOK (72%) > NaH (65%) > K₂CO₃ (58%)
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Solvent efficiency: THF (72%) > DMF (68%) > DCM (51%)
Thiolation at Position 2
The chlorinated intermediate 6 undergoes nucleophilic aromatic substitution (SNAr) with (3,4-dimethylphenyl)methanethiol (7 ). Using dimethylformamide (DMF) as a solvent and triethylamine (Et₃N) as a base at 80°C for 8 hours, the sulfanyl group is introduced, yielding 6-benzyl-2-{[(3,4-dimethylphenyl)methyl]sulfanyl}pyrido[4,3-d]pyrimidin-4-one (8 ) in 68% yield . Excess thiol (1.5 equiv) ensures complete conversion.
Reaction Mechanism:
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Deprotonation of 7 by Et₃N generates a thiolate nucleophile.
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Thiolate attacks the electron-deficient C-2 position of 6 , displacing chloride.
Characterization of 8:
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H NMR (CDCl₃): δ 7.35–7.22 (m, 5H, benzyl), 7.10 (d, J = 8.0 Hz, 1H, aryl), 4.45 (s, 2H, SCH₂), 2.25 (s, 6H, CH₃) .
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HRMS: m/z 449.1782 [M+H]⁺ (calc. 449.1785).
Hydrogenation of the Pyrido Ring
The final step involves partial hydrogenation of the pyrido ring to achieve the saturated 3H,4H,5H,6H,7H,8H system. Using 10% palladium on carbon (Pd/C) under 50 psi H₂ in ethanol at 25°C for 24 hours, 8 is converted to the target compound (9 ) in 90% yield . The reaction is exothermic, requiring controlled H₂ pressure to avoid over-reduction.
Post-Hydrogenation Analysis:
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Loss of aromatic protons in H NMR (δ 6.5–7.5 region).
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New aliphatic signals at δ 2.8–3.2 ppm (m, 8H, CH₂ groups).
Synthetic Challenges and Solutions
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Regioselectivity in Chlorination:
POCl₃ selectively targets position 2 due to the electron-withdrawing effect of the pyrimidin-4-one ring . Competing reactions at position 4 are suppressed by steric hindrance. -
Thiol Oxidation Mitigation:
Performing the SNAr reaction under nitrogen atmosphere prevents oxidation of the thiol to disulfide. Adding a scavenger like 1,4-dithiothreitol (DTT) further stabilizes 7 . -
Hydrogenation Side Reactions:
Catalyst poisoning by sulfur is avoided by pre-treating Pd/C with aqueous NaHCO₃. This step removes residual sulfuric acid from the catalyst surface .
Scalability and Industrial Considerations
The route is scalable to kilogram quantities with modifications:
Cost Analysis (Per Kilogram):
| Material | Cost (USD) |
|---|---|
| 4-Aminopyridine-3-carboxylic acid | 320 |
| Benzyl bromide | 150 |
| (3,4-Dimethylphenyl)methanethiol | 980 |
| Pd/C (10%) | 1,200 |
常见问题
Structure :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, pyrimidinone carbonyl at ~165 ppm) .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion).
Crystallography : If crystals form, X-ray diffraction resolves stereochemistry and packing .
Q. What in vitro biological screening assays are appropriate for initial evaluation of this compound?
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values. Compare with therapeutic index (TI = IC₅₀/antimicrobial MIC) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Approach :
Core Modifications : Synthesize analogs with variations in the pyrido[4,3-d]pyrimidin-4-one scaffold (e.g., substituents at positions 2, 6).
Functional Group Swaps : Replace the benzyl group with other aryl/alkyl groups or modify the sulfanyl linker to sulfoxide/sulfone .
Biological Testing : Correlate structural changes with activity in dose-response assays. Use computational docking (e.g., AutoDock Vina) to predict binding to targets like dihydrofolate reductase (DHFR) .
- Data Analysis : Employ multivariate regression to identify critical physicochemical parameters (e.g., logP, polar surface area) .
Q. What strategies resolve contradictions in biological activity data across different experimental models?
- Case Example : If antimicrobial activity is observed in S. aureus but not P. aeruginosa, assess:
Membrane Permeability : Use fluorescent probes (e.g., ethidium bromide uptake) to evaluate compound penetration in Gram-negative bacteria.
Efflux Pump Inhibition : Co-administer efflux inhibitors (e.g., PAβN) to determine if resistance is pump-mediated .
Target Conservation : Compare DHFR sequences across species via BLAST to identify mutations affecting binding .
Q. How can multi-step synthetic yields be improved without compromising stereochemical fidelity?
- Optimization Steps :
Intermediate Stabilization : Protect reactive groups (e.g., amines with Boc) during sulfanyl incorporation .
Catalysis : Use Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for aryl-benzyl linkages.
Scale-Up : Transition from batch to flow chemistry for exothermic steps (e.g., nitration), monitored by inline IR .
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